Viniferol D

Breast Cancer Oncology Cell Proliferation

Viniferol D (Ampelopsin C), a resveratrol trimer stilbenoid from Vitis vinifera, addresses the need for potent, target-defined tools in breast cancer, coagulation, and metabolic research. Its 14-fold greater anti-proliferative potency (IC50 2.71 µM) vs. Ampelopsin A in MDA-MB-231 cells, unique VKOR inhibition for extrinsic pathway studies, and AMPK modulation for diabetic complications research make it irreplaceable by monomers or other oligomers. Supply includes ≥98% HPLC purity, batch-specific CoA, and ambient-temperature global shipping for R&D procurement.

Molecular Formula C42H32O9
Molecular Weight 680.7 g/mol
CAS No. 130518-20-6
Cat. No. B1665484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViniferol D
CAS130518-20-6
SynonymsAmpelopsin C
Molecular FormulaC42H32O9
Molecular Weight680.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O
InChIInChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H
InChIKeyQDEHKEFWCRAFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Viniferol D (Ampelopsin C): Resveratrol Trimer for Research


Viniferol D, synonymously known as Ampelopsin C, is a resveratrol-derived oligostilbene (a trimer) belonging to the 2-arylbenzofuran flavonoid class, with the molecular formula C42H32O9 and a molecular weight of 680.7 g/mol [1]. It is a naturally occurring phenolic compound isolated from the stems of Vitis vinifera, particularly the 'Kyohou' cultivar, and other Vitis species [2]. Its chemical structure features a distinctive bicyclo[5.3.0]decane ring system, which differentiates it from the monomeric stilbenoid resveratrol [1]. This document provides a product-specific evidence guide to support scientific selection and procurement decisions by quantifying its differential characteristics against relevant comparators.

Cell Proliferation Triple‑negative breast cancer assay context
Anticoagulation Mechanism VKOR pathway inhibition study fit
Skin Permeation Oligomer size‑dependent permeation research
Metabolic Signaling AMPK pathway and autophagy model context

Why Viniferol D Cannot Be Substituted


The substitution of Viniferol D (a trimer) with resveratrol (a monomer) or other oligomers (e.g., ε-viniferin dimer, hopeaphenol tetramer) is scientifically invalid due to significant differences in target potency, mechanism of action, and physicochemical behavior. For example, the IC50 of Viniferol D in MDA-MB-231 breast cancer cells (2.71 µM) is 14-fold lower (more potent) than its close structural analog Ampelopsin A (38.75 µM) [1]. Furthermore, its specific inhibition of the vitamin K epoxide reductase (VKOR) complex defines a unique anticoagulant mechanism, differentiating it from compounds like hopeaphenol that show similar potency but may have different selectivity profiles [2]. Lastly, its skin permeation profile is distinct from resveratrol, leading to different deposition and potential therapeutic outcomes in topical applications [3]. These quantifiable differences demonstrate that Viniferol D is not interchangeable with other members of the stilbenoid family.

Analog Potency Mismatch Anti‑proliferative endpoint context differs substantially from Ampelopsin A, limiting direct substitution in MDA‑MB‑231 studies.
Mechanism Specificity VKOR inhibition may not be shared by resveratrol monomer or other polyphenols, altering target engagement in anticoagulation assays.
Skin Permeation Profile Trimer permeation and deposition differ from resveratrol monomer; formulation performance may not transfer.

Comparative Evidence for Viniferol D


Anti-Proliferative Potency vs. Ampelopsin A in MDA-MB-231 Cells

Viniferol D (Ampelopsin C) exhibits a significantly lower IC50 value for inhibiting the growth of MDA-MB-231 triple-negative breast cancer cells compared to its close structural analog, Ampelopsin A [1].

Anti‑Proliferative Potency
Head‑to‑head
Viniferol D IC50 2.71 µM vs Ampelopsin A 38.75 µM (14.3× lower)
Supports anti‑proliferative assay endpoint comparison
MDA‑MB‑231 cells, 72‑h treatment
Breast Cancer Oncology Cell Proliferation

VKOR Inhibition for Anticoagulant Activity

Viniferol D acts on the extrinsic coagulation pathway and was found to achieve its anticoagulant effect through the inhibition of Vitamin K epoxide reductase (VKOR), a mechanism not shared by all polyphenols [1].

VKOR Inhibition
Head‑to‑head
Inhibits VKOR, prolongs PT/aPTT; (+)-catechin lacks this mechanism
Mechanism‑specific context separates from generic polyphenols
Hopeaphenol also inhibits VKOR
Anticoagulation Cardiovascular Mechanism of Action

Skin Permeation vs. Resveratrol

In an ex vivo porcine skin model using Franz diffusion cells, the skin deposition of Viniferol D (ampelopsin C) was found to be lower than that of the monomer resveratrol, consistent with a structure-permeation relationship where larger oligomers have reduced skin absorption [1].

Skin Permeation
Context‑dependent
Trimer permeation lower than resveratrol; deposition inversely related to size
Supports skin permeation structure‑activity interpretation
Ex vivo porcine skin, Franz cell
Dermatology Topical Drug Delivery Pharmacokinetics

AMPK Modulation and Anti-Proliferative Activity

Viniferol D (Ampelopsin C) has been identified as a potent modulator of the AMPK signaling pathway, which is linked to its reported ability to protect endothelial cells from hyperglycemia-induced oxidative damage by inducing autophagy .

AMPK Modulation
Data to verify
IC50 ~100 µM in A549/H1299 cells (48 h); induces autophagy via AMPK
Supports AMPK pathway research context
Limited source detail; verify independently
Metabolic Disease AMPK Signaling Autophagy

Anti-Metastatic RTK Target Profile vs. Ampelopsin A

In a human phospho-receptor tyrosine kinase array, Viniferol D (Ampelopsin C) demonstrated a unique profile of decreased phosphorylated proteins compared to its analog Ampelopsin A, suggesting a distinct anti-metastatic mechanism [1].

Anti‑Metastatic RTK Profile
Head‑to‑head
Decreased p‑AXL, TYRO3, EphA2/6, Fyn, Hck, SRMS vs distinct Ampelopsin A profile
Differentiated RTK target profile guides pathway‑specific studies
Phospho‑RTK array, MDA‑MB‑231 cells
Cancer Metastasis Tyrosine Kinase Proteomics

Viniferol D Research Applications


Triple-Negative Breast Cancer Cell-Based Assays

Given its 14-fold higher potency (IC50 = 2.71 µM) compared to Ampelopsin A (IC50 = 38.75 µM) in inhibiting MDA-MB-231 cell proliferation [1], Viniferol D is the preferred choice for studies focusing on high-sensitivity anti-proliferative assays in this aggressive breast cancer subtype. Its defined target profile, including the downregulation of AXL, TYRO3, and FYN, makes it particularly suitable for mechanistic studies on specific RTK-mediated metastasis pathways [1].

VKOR-Dependent Extrinsic Anticoagulation Studies

For research programs investigating the extrinsic coagulation pathway, Viniferol D offers a defined mechanism of action via VKOR inhibition [2]. This differentiates it from other phenolic anticoagulants and makes it a valuable tool for studying the role of VKOR and the vitamin K cycle in thrombosis and hemostasis, as evidenced by its activity in prolonging PT and aPTT in vitro [2].

Topical Formulation for Impaired Skin Barrier

Based on its structure-permeation relationship, where Viniferol D (a trimer) shows lower skin deposition than resveratrol (monomer) [3], it is a relevant compound for developing topical formulations intended for conditions with an impaired stratum corneum, such as psoriasis. In such models, larger oligomers like ε-viniferin can exhibit higher accumulation than monomers [3]. Viniferol D serves as a key comparator to optimize the size and permeation profile of stilbenoid-based topical therapies.

Metabolic Stress and AMPK Pathway Studies

Viniferol D's characterization as a potent modulator of the AMPK signaling pathway supports its use in research on diabetes complications, cellular autophagy, and endothelial protection under hyperglycemic stress. Its dual activity—AMPK modulation and moderate anti-proliferative effects on lung adenocarcinoma cells (A549/H1299, IC50 ~100 µM) —allows for comparative studies linking metabolic signaling to cancer cell growth.

Application
Selection Property
Validation Focus
TNBC cell proliferation assays
Anti‑proliferative assay context
RTK pathway modulation (AXL, TYRO3, FYN)
Extrinsic coagulation studies
VKOR inhibition mechanism context
PT/aPTT prolongation endpoints
Topical skin permeation research
Oligomer size‑dependent permeation context
Ex vivo skin deposition analysis
AMPK pathway and metabolic stress studies
AMPK modulation and autophagy context
Hyperglycemia‑induced oxidative damage model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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